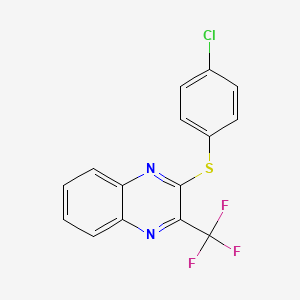

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a chemical compound that features a quinoxaline core substituted with a 4-chlorophenylsulfanyl group and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline typically involves the following steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable precursor with 4-chlorophenylthiol.

Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted quinoxalines depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that quinoxaline derivatives exhibit anticancer properties. The incorporation of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability. Studies have shown that compounds similar to 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline can inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects. Quinoxaline derivatives are known to possess activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.

- Neurological Disorders : Some studies suggest that quinoxaline derivatives may have neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The specific mechanism involves modulating neurotransmitter systems and reducing oxidative stress.

Materials Science Applications

- Organic Electronics : The unique electronic properties of this compound make it suitable for use in organic semiconductors. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Sensors : The compound's sensitivity to environmental changes allows for its application in sensor technology. It can be used to detect various analytes due to its electronic properties, which change in response to external stimuli.

Environmental Applications

- Pollutant Detection : Given its chemical stability and reactivity, this compound can be utilized in the detection of environmental pollutants, particularly in water quality assessments.

- Bioremediation : The compound may also play a role in bioremediation efforts, where its properties can assist in breaking down harmful substances in contaminated environments.

Case Studies

- Anticancer Research Study : A study published in a peer-reviewed journal demonstrated that derivatives of quinoxaline significantly inhibited the proliferation of breast cancer cells. The research highlighted the role of the trifluoromethyl group in enhancing cytotoxicity.

- Sensor Development : A recent project focused on developing a sensor using quinoxaline derivatives for detecting heavy metals in water sources. The results indicated that the sensor exhibited high sensitivity and selectivity towards lead ions.

Mecanismo De Acción

The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)aniline: Similar structure but with an aniline core.

Trifluoromethyl phenyl sulfone: Used as a reagent in trifluoromethylation reactions.

4-Chlorophenylthiol: A precursor used in the synthesis of the target compound

Uniqueness

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is unique due to the combination of its quinoxaline core, 4-chlorophenylsulfanyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Actividad Biológica

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C15H8ClF3N2S

- Molecular Weight : 348.75 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

Case Study Findings :

- One study reported an IC50 value of 1.9 µg/mL against HCT-116 cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 3.23 µg/mL) .

- Another investigation demonstrated that the trifluoromethyl group enhances antiproliferative activity significantly, with some derivatives exhibiting up to 20 times higher activity against tumor cells than their analogs .

| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 2.3 | 3.23 (Doxorubicin) |

| HCT-116 | 1.9 | 3.23 (Doxorubicin) |

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Its mechanism involves the inhibition of specific enzymes related to inflammatory pathways.

Mechanism of Action :

- It may bind to enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response .

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties, particularly against certain bacterial strains.

Research Insights :

- The compound has been tested against various pathogens, showing effective inhibition at low concentrations. Specific data on the minimum inhibitory concentration (MIC) is still under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key modifications include:

- The presence of a trifluoromethyl group , which enhances biological activity.

- The positioning of the sulfanyl group , which influences both anticancer and antimicrobial properties.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOSKZJPNKQTFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.